molecular formula C15H14O2 B12627987 (1R,3S)-1-(2-Phenylethenyl)-5-oxaspiro[2.5]oct-7-en-4-one CAS No. 919299-09-5

(1R,3S)-1-(2-Phenylethenyl)-5-oxaspiro[2.5]oct-7-en-4-one

Cat. No.: B12627987
CAS No.: 919299-09-5
M. Wt: 226.27 g/mol
InChI Key: VOSOYSQEZUYZHL-DZGCQCFKSA-N
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Description

(1R,3S)-1-(2-Phenylethenyl)-5-oxaspiro[2.5]oct-7-en-4-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between a cyclohexene and a tetrahydrofuran ring, with a phenylethenyl group attached to the cyclohexene ring. The stereochemistry of the compound is defined by the (1R,3S) configuration, indicating the specific spatial arrangement of the substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-1-(2-Phenylethenyl)-5-oxaspiro[25]oct-7-en-4-one typically involves multiple steps, starting from readily available starting materials One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexene ring

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-1-(2-Phenylethenyl)-5-oxaspiro[2.5]oct-7-en-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(1R,3S)-1-(2-Phenylethenyl)-5-oxaspiro[2.5]oct-7-en-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (1R,3S)-1-(2-Phenylethenyl)-5-oxaspiro[2.5]oct-7-en-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    (1R,3S)-1-(2-Phenylethenyl)-5-oxaspiro[2.5]oct-7-en-4-one: Unique due to its spirocyclic structure and specific stereochemistry.

    Spiro[2.5]octane derivatives: Similar spiro linkage but different substituents and stereochemistry.

    Phenylethenyl-substituted cyclohexenes: Similar phenylethenyl group but lack the spiro linkage.

Uniqueness

The uniqueness of this compound lies in its combination of a spirocyclic structure with a phenylethenyl group and specific stereochemistry. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

919299-09-5

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

(2R,3S)-2-(2-phenylethenyl)-5-oxaspiro[2.5]oct-7-en-4-one

InChI

InChI=1S/C15H14O2/c16-14-15(9-4-10-17-14)11-13(15)8-7-12-5-2-1-3-6-12/h1-9,13H,10-11H2/t13-,15+/m0/s1

InChI Key

VOSOYSQEZUYZHL-DZGCQCFKSA-N

Isomeric SMILES

C1C=C[C@]2(C[C@@H]2C=CC3=CC=CC=C3)C(=O)O1

Canonical SMILES

C1C=CC2(CC2C=CC3=CC=CC=C3)C(=O)O1

Origin of Product

United States

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